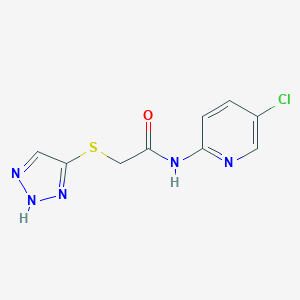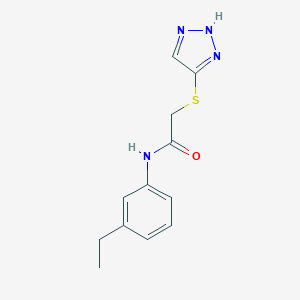![molecular formula C18H21NO3 B249492 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide](/img/structure/B249492.png)
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a white crystalline powder that belongs to the class of amides and has a molecular weight of 347.46 g/mol.
Mechanism of Action
The exact mechanism of action of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including GABA and glutamate. This compound has been shown to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and muscle relaxation. It has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide in lab experiments is its ability to produce consistent and reproducible results. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide. One area of interest is the development of new drugs based on the structure of this compound, which could have improved pharmacological properties and reduced side effects. Another potential direction is the investigation of the long-term effects of this compound on the central nervous system, particularly with regards to its potential for abuse and addiction. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of this compound.
Synthesis Methods
The synthesis of 2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide involves the reaction of 2-methoxyphenylacetic acid with 2-methylphenol and 2-chloroethyl ether in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is then purified through recrystallization.
Scientific Research Applications
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO3/c1-14-8-6-7-11-16(14)22-13-12-19-18(20)17(21-2)15-9-4-3-5-10-15/h3-11,17H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
WZHMDWMGTKLYIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCNC(=O)C(C2=CC=CC=C2)OC |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)


![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)
